molecular formula C9H18N2O2 B14017920 4-Methoxy-5,5-dimethyl-1-(propan-2-yl)imidazolidin-2-one CAS No. 64942-53-6

4-Methoxy-5,5-dimethyl-1-(propan-2-yl)imidazolidin-2-one

Cat. No.: B14017920
CAS No.: 64942-53-6
M. Wt: 186.25 g/mol
InChI Key: RMQSKLWOSPRKSM-UHFFFAOYSA-N
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Description

4-Methoxy-5,5-dimethyl-1-(propan-2-yl)imidazolidin-2-one is a heterocyclic organic compound that belongs to the imidazolidinone family This compound is characterized by its unique structure, which includes a five-membered ring containing two nitrogen atoms and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-5,5-dimethyl-1-(propan-2-yl)imidazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxy-2,2-dimethylpropanal with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-5,5-dimethyl-1-(propan-2-yl)imidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazolidinone ring can be reduced to form imidazolidine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of this compound aldehyde or acid.

    Reduction: Formation of 4-methoxy-5,5-dimethyl-1-(propan-2-yl)imidazolidine.

    Substitution: Formation of various substituted imidazolidinones depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-5,5-dimethyl-1-(propan-2-yl)imidazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Methoxy-5,5-dimethyl-1-(propan-2-yl)imidazolidin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Omeprazole: A proton pump inhibitor with a similar imidazole ring structure.

    Metronidazole: An antibiotic with a nitroimidazole ring.

    Tinidazole: Another antibiotic with a similar structure to metronidazole.

Uniqueness

4-Methoxy-5,5-dimethyl-1-(propan-2-yl)imidazolidin-2-one is unique due to its specific substitution pattern and the presence of a methoxy group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

64942-53-6

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

4-methoxy-5,5-dimethyl-1-propan-2-ylimidazolidin-2-one

InChI

InChI=1S/C9H18N2O2/c1-6(2)11-8(12)10-7(13-5)9(11,3)4/h6-7H,1-5H3,(H,10,12)

InChI Key

RMQSKLWOSPRKSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)NC(C1(C)C)OC

Origin of Product

United States

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